molecular formula C16H16F3N3O5 B14116991 ethyl N-[(3E)-2-cyano-3-[2-[3-(trifluoromethyl)phenoxy]ethoxyimino]propanoyl]carbamate

ethyl N-[(3E)-2-cyano-3-[2-[3-(trifluoromethyl)phenoxy]ethoxyimino]propanoyl]carbamate

Cat. No.: B14116991
M. Wt: 387.31 g/mol
InChI Key: NNQDNAXLALNNHC-UFFVCSGVSA-N
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Description

Ethyl N-[(3E)-2-cyano-3-[2-[3-(trifluoromethyl)phenoxy]ethoxyimino]propanoyl]carbamate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its distinctive chemical characteristics.

Preparation Methods

The synthesis of ethyl N-[(3E)-2-cyano-3-[2-[3-(trifluoromethyl)phenoxy]ethoxyimino]propanoyl]carbamate involves several steps. The synthetic route typically includes the reaction of ethyl carbamate with a cyano-substituted intermediate, followed by the introduction of the trifluoromethylphenoxy group. The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

Ethyl N-[(3E)-2-cyano-3-[2-[3-(trifluoromethyl)phenoxy]ethoxyimino]propanoyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidized products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: It can undergo substitution reactions where different functional groups replace the existing ones. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Ethyl N-[(3E)-2-cyano-3-[2-[3-(trifluoromethyl)phenoxy]ethoxyimino]propanoyl]carbamate is utilized in several scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of ethyl N-[(3E)-2-cyano-3-[2-[3-(trifluoromethyl)phenoxy]ethoxyimino]propanoyl]carbamate involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in its activity, influencing its binding affinity and reactivity. The pathways involved in its mechanism of action are still under investigation, with ongoing research aiming to elucidate the detailed molecular interactions.

Comparison with Similar Compounds

Ethyl N-[(3E)-2-cyano-3-[2-[3-(trifluoromethyl)phenoxy]ethoxyimino]propanoyl]carbamate can be compared with other compounds containing the trifluoromethyl group. Similar compounds include:

  • Ethyl N-[(3Z)-2-cyano-3-[2-[3-(trifluoromethyl)phenoxy]ethoxyimino]propanoyl]carbamate
  • N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine These compounds share structural similarities but differ in their specific functional groups and overall reactivity, making this compound unique in its applications and properties.

Properties

Molecular Formula

C16H16F3N3O5

Molecular Weight

387.31 g/mol

IUPAC Name

ethyl N-[(3E)-2-cyano-3-[2-[3-(trifluoromethyl)phenoxy]ethoxyimino]propanoyl]carbamate

InChI

InChI=1S/C16H16F3N3O5/c1-2-25-15(24)22-14(23)11(9-20)10-21-27-7-6-26-13-5-3-4-12(8-13)16(17,18)19/h3-5,8,10-11H,2,6-7H2,1H3,(H,22,23,24)/b21-10+

InChI Key

NNQDNAXLALNNHC-UFFVCSGVSA-N

Isomeric SMILES

CCOC(=O)NC(=O)C(/C=N/OCCOC1=CC=CC(=C1)C(F)(F)F)C#N

Canonical SMILES

CCOC(=O)NC(=O)C(C=NOCCOC1=CC=CC(=C1)C(F)(F)F)C#N

Origin of Product

United States

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